molecular formula C17H15ClN4O2 B2611376 1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1396866-83-3

1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No. B2611376
CAS RN: 1396866-83-3
M. Wt: 342.78
InChI Key: BEHSDRVOHWFTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a chemical compound that has garnered significant attention in the field of scientific research. This compound is commonly referred to as CMU and has been the subject of numerous studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In

Mechanism of Action

The exact mechanism of action of CMU is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. CMU has also been shown to modulate the activity of certain ion channels, including the NMDA receptor and the GABA receptor. These effects are thought to contribute to the various pharmacological properties exhibited by CMU.
Biochemical and Physiological Effects:
CMU has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CMU has also been shown to inhibit the replication of certain viruses and bacteria. In the brain, CMU has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMU in lab experiments is its versatility. It has been shown to exhibit various pharmacological properties, making it a useful tool for investigating the activity of various enzymes, ion channels, and neurotransmitters. However, one of the limitations of using CMU is its potential toxicity. CMU has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of CMU. One potential direction is the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMU and its potential applications in medicinal chemistry. Furthermore, the development of new synthesis methods for CMU may lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of CMU involves the reaction of 2-chlorobenzyl isocyanate with 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CMU. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

CMU has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties in various in vitro and in vivo studies. CMU has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CMU has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of psychiatric disorders.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-22-16(23)12-7-3-2-6-11(12)15(21-22)10-19-17(24)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHSDRVOHWFTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

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